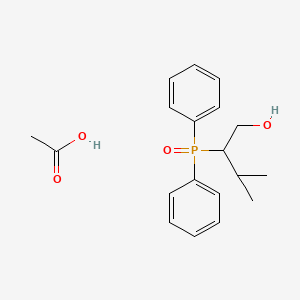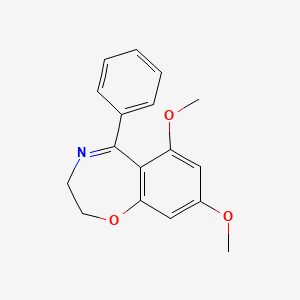
6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine is a heterocyclic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) can yield benzoxazepine derivatives . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. Microwave heating has been employed to synthesize pyrimido-oxazepine analogs, which can be adapted for large-scale production . Additionally, the use of deep eutectic solvents, such as choline chloride and urea, has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of methoxy and phenyl groups, which can act as electron-donating or electron-withdrawing groups, respectively.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties .
Scientific Research Applications
6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as an anticancer agent, particularly in breast cancer cells. Studies have demonstrated its ability to induce cell cycle arrest and exhibit selective cytotoxicity against cancer cells . Additionally, this compound has been investigated for its neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases .
In the field of organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis. This effect is mediated through the modulation of key signaling pathways involved in cell proliferation and survival . In neuroprotection, the compound exerts its effects by scavenging reactive oxygen species and inhibiting oxidative stress-induced damage .
Comparison with Similar Compounds
6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine can be compared with other benzoxazepine derivatives and related heterocyclic compounds. Similar compounds include 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine and 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine . These compounds share structural similarities but differ in their substituent groups, which can influence their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing targeted therapeutic agents.
Properties
CAS No. |
89718-84-3 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
6,8-dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine |
InChI |
InChI=1S/C17H17NO3/c1-19-13-10-14(20-2)16-15(11-13)21-9-8-18-17(16)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
SQQDMSUIQRVQFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=NCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


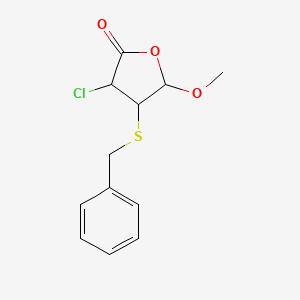
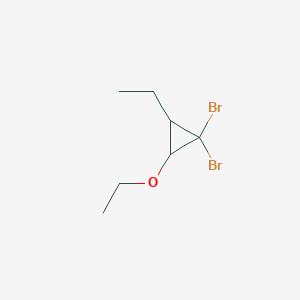
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
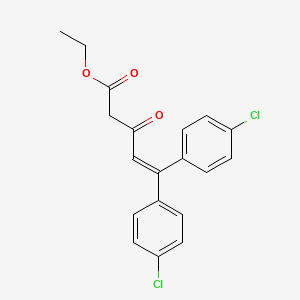
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
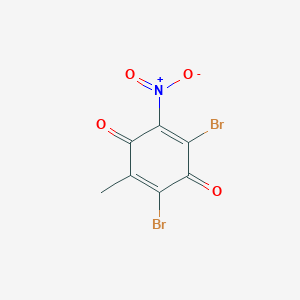
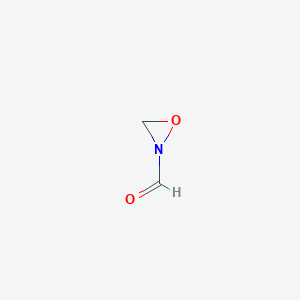
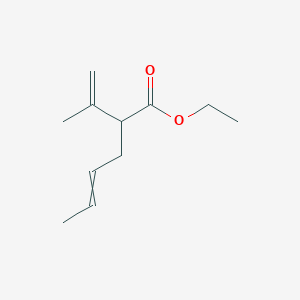
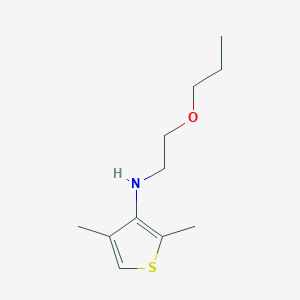
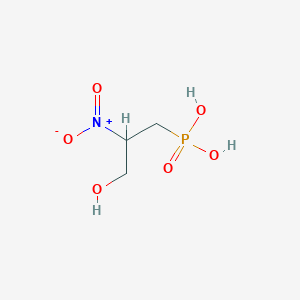
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
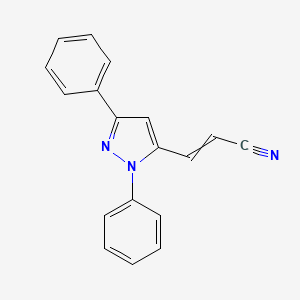
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
